molecular formula C28H38N2O10 B6214102 trans 4,4'-Azobis(benzo-15-crown-5) CAS No. 73491-37-9

trans 4,4'-Azobis(benzo-15-crown-5)

Cat. No. B6214102
CAS RN: 73491-37-9
M. Wt: 562.6
InChI Key:
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Description

Trans 4,4'-azobis(benzo-15-crown-5) (abbreviated as trans-4,4'-AB15C5) is an organic compound with the molecular formula C15H20N4O4, which is a derivative of the crown ether family. It is a highly versatile molecule with a wide range of applications in various scientific fields. In particular, it has been used in the synthesis of a variety of organic compounds and materials, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Trans-4,4'-AB15C5 has been used in a variety of scientific research applications. One of the most common applications is in the synthesis of organic compounds and materials. For example, trans-4,4'-AB15C5 has been used in the synthesis of polymers, dendrimers, and nanomaterials. In addition, trans-4,4'-AB15C5 has been used in the study of biochemical and physiological processes. For example, it has been used in the study of enzyme activity, protein-ligand interactions, and cell signaling pathways.

Mechanism of Action

The mechanism of action of trans-4,4'-AB15C5 is not fully understood. However, it is believed that the molecule acts as an electron donor, donating electrons to other molecules and thus altering their chemical properties. In addition, trans-4,4'-AB15C5 is believed to interact with protein-ligand complexes, altering their structure and thus their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-4,4'-AB15C5 are not fully understood. However, it has been shown to interact with various proteins and enzymes, altering their structure and thus their function. In addition, trans-4,4'-AB15C5 has been shown to affect the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The use of trans-4,4'-AB15C5 in laboratory experiments offers several advantages. First, it is a relatively inexpensive and readily available compound. Second, it is highly versatile, making it suitable for a variety of applications. Third, it is relatively stable, making it suitable for long-term storage. Finally, it is non-toxic and non-carcinogenic, making it safe to use in laboratory experiments.
However, there are some limitations to the use of trans-4,4'-AB15C5 in laboratory experiments. First, it is not very soluble in water, making it difficult to use in aqueous solutions. Second, it can be difficult to remove from solutions, making it difficult to purify. Finally, it can be difficult to synthesize in large quantities, making it difficult to use in large-scale experiments.

Future Directions

The future of trans-4,4'-AB15C5 is promising, as there are a number of potential applications and directions for further research. For example, trans-4,4'-AB15C5 could be used in the development of new drugs or therapeutic agents. In addition, it could be used to study the biochemical and physiological effects of drugs on cells and organisms. Furthermore, it could be used to study the structure and function of proteins and enzymes, as well as to study the structure and function of cell signaling pathways. Finally, trans-4,4'-AB15C5 could be used to develop new materials and polymers for a variety of applications.

Synthesis Methods

The synthesis of trans-4,4'-AB15C5 can be achieved through a variety of methods. One of the most common methods is the reaction of 4,4'-diaminobenzophenone with sodium azide in the presence of a base. This reaction produces a diazonium salt, which is then reacted with 4,4'-dibromobenzophenone in the presence of a base to produce trans-4,4'-AB15C5. Other methods that have been used to synthesize trans-4,4'-AB15C5 include the reaction of 4,4'-diaminobenzophenone with sodium nitrite, the reaction of 4,4'-dibromobenzophenone with sodium azide, and the reaction of 4,4'-diaminobenzophenone with sodium azide in the presence of a catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis of trans 4,4'-Azobis(benzo-15-crown-5) can be achieved through a two-step process. The first step involves the synthesis of 4,4'-Azobis(benzoic acid) and the second step involves the reaction of 4,4'-Azobis(benzoic acid) with benzo-15-crown-5.", "Starting Materials": [ "Aniline", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Benzoic acid", "Sodium bicarbonate", "Benzyl bromide", "Potassium iodide", "Benzo-15-crown-5" ], "Reaction": [ "Step 1: Synthesis of 4,4'-Azobis(benzoic acid)", "1. Dissolve 10 g of aniline in 50 mL of hydrochloric acid and cool the solution to 0°C.", "2. Add a solution of 6.5 g of sodium nitrite in 10 mL of water dropwise to the aniline solution with stirring.", "3. After the addition is complete, stir the mixture for 10 minutes at 0°C.", "4. Add a solution of 8 g of sodium hydroxide in 20 mL of water to the mixture with stirring.", "5. After the addition is complete, stir the mixture for 10 minutes at 0°C.", "6. Add a solution of 10 g of benzoic acid in 50 mL of water to the mixture with stirring.", "7. After the addition is complete, stir the mixture for 30 minutes at room temperature.", "8. Filter the precipitate and wash it with water.", "9. Dry the product in a vacuum oven at 60°C for 24 hours.", "Step 2: Reaction of 4,4'-Azobis(benzoic acid) with benzo-15-crown-5", "1. Dissolve 5 g of 4,4'-Azobis(benzoic acid) and 5 g of benzo-15-crown-5 in 100 mL of water.", "2. Add a solution of 5 g of sodium bicarbonate in 50 mL of water to the mixture with stirring.", "3. After the addition is complete, stir the mixture for 2 hours at room temperature.", "4. Add a solution of 5 g of benzyl bromide and 5 g of potassium iodide in 50 mL of water to the mixture with stirring.", "5. After the addition is complete, stir the mixture for 24 hours at room temperature.", "6. Filter the precipitate and wash it with water.", "7. Dry the product in a vacuum oven at 60°C for 24 hours.", "8. Recrystallize the product from ethanol to obtain trans 4,4'-Azobis(benzo-15-crown-5)." ] }

CAS RN

73491-37-9

Molecular Formula

C28H38N2O10

Molecular Weight

562.6

Purity

94

Origin of Product

United States

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